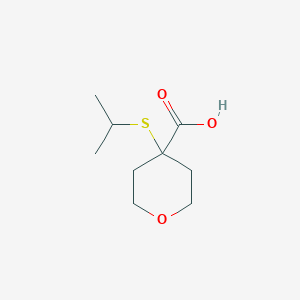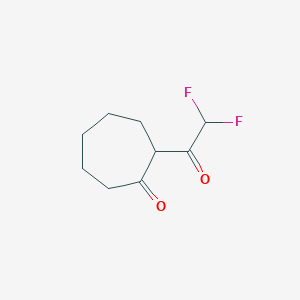
2-(Difluoroacetyl)cycloheptanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoroacetyl)cycloheptanone is an organic compound with the molecular formula C₉H₁₂F₂O₂ It is characterized by the presence of a difluoroacetyl group attached to a cycloheptanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoroacetyl)cycloheptanone typically involves the introduction of a difluoroacetyl group into a cycloheptanone structure. One common method includes the reaction of cycloheptanone with difluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the compound while maintaining the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Difluoroacetyl)cycloheptanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into an alcohol group.
Substitution: The difluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-(Difluoroacetyl)cycloheptanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its reactive difluoroacetyl group.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-(Difluoroacetyl)cycloheptanone exerts its effects involves the interaction of its difluoroacetyl group with various molecular targets. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include enzyme inhibition, protein modification, and interaction with cellular receptors.
Comparación Con Compuestos Similares
2-(Difluoroacetyl)cycloheptanone can be compared with other similar compounds such as:
2-(Trifluoroacetyl)cycloheptanone: This compound has an additional fluorine atom, which may alter its reactivity and biological activity.
2-(Chloroacetyl)cycloheptanone: The presence of a chlorine atom instead of fluorine can significantly change the compound’s chemical properties and applications.
2-(Bromoacetyl)cycloheptanone: Similar to the chloroacetyl derivative, the bromoacetyl group introduces different reactivity patterns.
The uniqueness of this compound lies in its specific difluoroacetyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H12F2O2 |
|---|---|
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
2-(2,2-difluoroacetyl)cycloheptan-1-one |
InChI |
InChI=1S/C9H12F2O2/c10-9(11)8(13)6-4-2-1-3-5-7(6)12/h6,9H,1-5H2 |
Clave InChI |
HLANNRJBMLWLCP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(=O)CC1)C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-[(4-fluorophenyl)methyl]pyrrolidine](/img/structure/B13077022.png)
![(3R)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B13077028.png)
![1-[(2-Ethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077033.png)
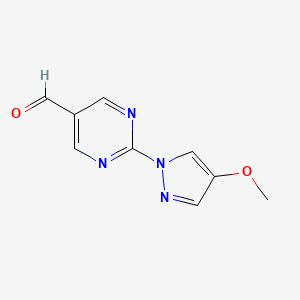
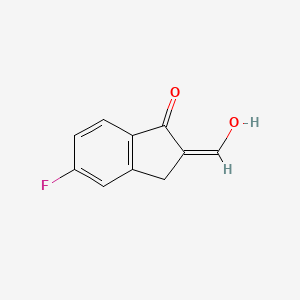
![(1R,2R,3aS,9aS)-2-((Tetrahydro-2H-pyran-2-yl)oxy)-1-((3S,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)oct-1-en-1-yl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-5-ol](/img/structure/B13077052.png)

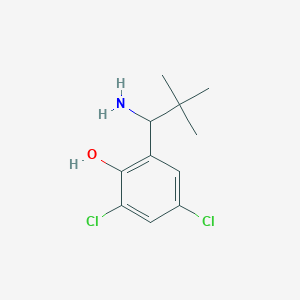
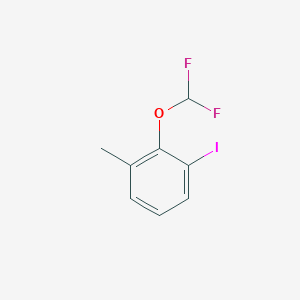
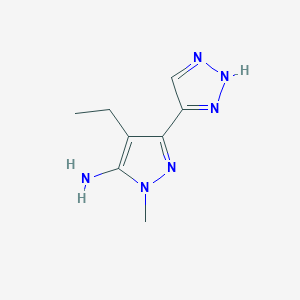
![{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13077076.png)
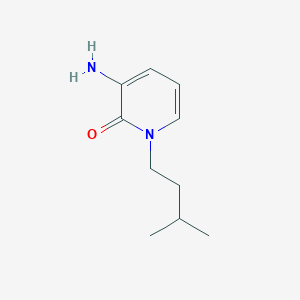
![4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13077095.png)
